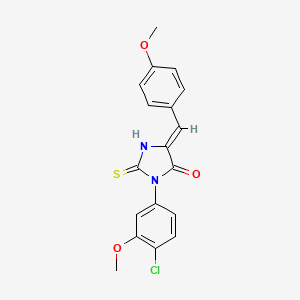
3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one is a synthetic organic compound It is characterized by its unique chemical structure, which includes a chloro-methoxy phenyl group, a mercapto group, and a methoxy-benzylidene group attached to a dihydro-imidazol-4-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methoxybenzaldehyde and 4-methoxybenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-chloro-3-methoxybenzaldehyde and a suitable amine.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the imidazole ring.
Functional Group Modification:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
化学反应分析
Types of Reactions
3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while substitution of the chloro group could yield various substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to potential treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one
- 3-(4-Methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one
Uniqueness
Compared to similar compounds, 3-(4-Chloro-3-methoxy-phenyl)-2-mercapto-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
属性
分子式 |
C18H15ClN2O3S |
|---|---|
分子量 |
374.8 g/mol |
IUPAC 名称 |
(5Z)-3-(4-chloro-3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-13-6-3-11(4-7-13)9-15-17(22)21(18(25)20-15)12-5-8-14(19)16(10-12)24-2/h3-10H,1-2H3,(H,20,25)/b15-9- |
InChI 键 |
PEMLSHWUBTXYQQ-DHDCSXOGSA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)OC |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=C(C=C3)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dihydroxy-3-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12317220.png)
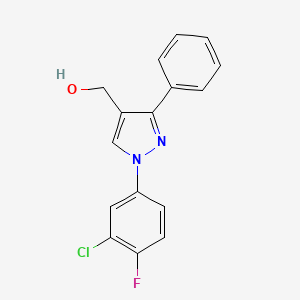
phosphoryl}oxy)ethyl]carbamoyl}-2,5,8,11-tetraoxatetradecan-14-oic acid](/img/structure/B12317227.png)
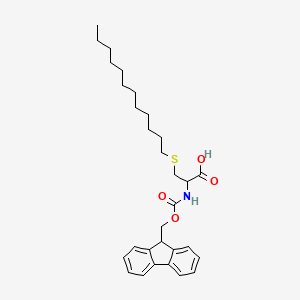
![[3,4,6-Triacetyloxy-5-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12317239.png)
![2-[[3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12317263.png)
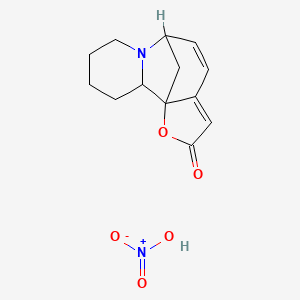
![3,4,5-Trihydroxy-6-[3-methyl-4-[3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid](/img/structure/B12317268.png)
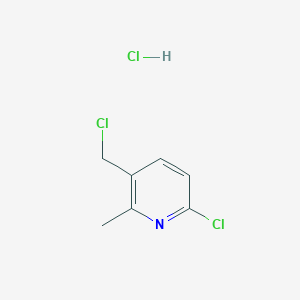
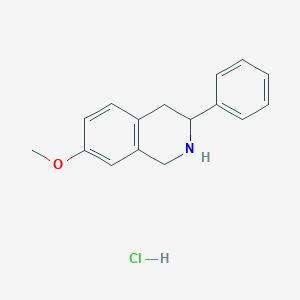

![1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide](/img/structure/B12317283.png)
![Ruthenate(2-),[[2,2'-bipyridine]-4,4'-dicarboxylato(2-)-kN1,kN1'](4,4'-dinonyl-2,2'-bipyridine-kN1,kN1')bis(thiocyanato-kN)-, hydrogen sodium, (OC-6-32)-](/img/structure/B12317288.png)
![2-[[2-[[6-Amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B12317289.png)
